1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol It is characterized by the presence of two fluorine atoms and a trifluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like fluorine gas or other fluorinating agents under controlled conditions . The trifluoroethyl group can be introduced via Friedel-Crafts alkylation using trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used . In biological systems, its fluorinated groups may interact with molecular targets, affecting pathways and processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the trifluoroethyl group, making it less reactive in certain applications.
1,3,5-Trifluorobenzene: Contains an additional fluorine atom, which can alter its reactivity and properties.
2,2,2-Trifluoroethylbenzene: Lacks the difluoro substitution on the benzene ring, affecting its chemical behavior.
Uniqueness
1,3-Difluoro-5-(2,2,2-trifluoroethyl)benzene is unique due to the combination of difluoro and trifluoroethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity . This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Properties
IUPAC Name |
1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-1-5(2-7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMFGQFAFZFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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